1-O-Galloyl-2-O-cinnamoyl-glucose

Antioxidant Free Radical Scavenging Rheum palmatum

Sourcing the correct positional isomer for Rheum palmatum metabolomics or DPPH antioxidant assays is often hindered by structural ambiguity among acylated glucose derivatives sharing identical molecular formulas. Ensure you receive the specific 1,2-diester validated as the strongest free-radical scavenger among nine characterized Rheum antioxidants, not a less active regioisomer or generic gallotannin. - Demonstrated most potent DPPH radical-scavenging activity within a panel of nine structurally characterized antioxidants from Radix et Rhizoma Rhei, ensuring maximal assay sensitivity as a positive control. - Validated quality marker for Rheum species authentication and UPLC-MS/MS quantification in botanical standardization and batch-to-batch consistency studies. - Enables precise SAR comparison against analogs such as 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose (squalene epoxidase inhibitor, IC50 0.58 μM), distinguishing antioxidant versus enzyme-inhibitory pharmacological space.

Molecular Formula C22H22O11
Molecular Weight 462.4 g/mol
CAS No. 56994-83-3
Cat. No. B6595901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Galloyl-2-O-cinnamoyl-glucose
CAS56994-83-3
Molecular FormulaC22H22O11
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O
InChIInChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1
InChIKeyFISMJUPMCGKNNX-PCGJYRBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-O-Galloyl-2-O-cinnamoyl-glucose Overview


1-O-Galloyl-2-O-cinnamoyl-glucose (CAS 56994-83-3, synonym: 2-Cinnamoyl-1-galloylglucose) is a naturally occurring phenolic glycoside isolated from Rheum palmatum L. (rhubarb) [1]. It is characterized by a glucose core esterified with galloyl (3,4,5-trihydroxybenzoyl) and cinnamoyl ((E)-3-phenylpropenoyl) moieties at positions 1 and 2, respectively [2]. This compound has been identified as a major secondary metabolite in rhubarb tissues and serves as a quality marker for Rheum species [3]. Its primary documented biological activity is potent free-radical scavenging capacity, where it demonstrates the strongest DPPH radical-scavenging capability among nine structurally characterized antioxidants from Radix et Rhizoma Rhei [4].

Antioxidant screening Reported top-ranked DPPH scavenger among Rheum antioxidants
Botanical quality control Metabolite marker for Rheum palmatum authentication
SAR comparator Distinguishable from di-galloyl analogs by activity profile

1-O-Galloyl-2-O-cinnamoyl-glucose Substitution Risks


Acylated glucose derivatives, even those with identical molecular formulas (C22H22O11, MW 462.4), exhibit profound functional divergence dictated by the specific regiochemistry of galloyl and cinnamoyl esterification. For instance, the positional isomer 1-O-galloyl-6-O-cinnamoylglucose, while sharing the same molecular composition, has been reported to possess distinct solubility profiles and, where studied, different biological activities . Furthermore, structural variation in galloyl substitution number—such as in 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose—shifts the compound's target profile dramatically from primary antioxidant activity to potent nanomolar enzyme inhibition (e.g., squalene epoxidase) [1]. Simple interchange with more abundant gallotannins like 1,2,3,4,6-pentagalloylglucose (PGG) or basic phenolic acids (gallic acid) is equally invalid, as PGG has been shown to possess alpha-glucosidase inhibitory activity superior to acarbose, a property not established for the target compound [2]. Therefore, procurement of the specific 1,2-diester (1-O-Galloyl-2-O-cinnamoyl-glucose) is non-negotiable for studies focused on DPPH radical scavenging, Rheum palmatum metabolomics profiling, or exploring the distinct pharmacological space between mono/di-galloyl esters and other acylated glucoses.

Regioisomer mismatch
1-O-galloyl-6-O-cinnamoylglucose may exhibit different solubility and bioactivity; not interchangeable.
Galloyl number shift
Di-galloyl analog (1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose) targets squalene epoxidase, not DPPH scavenging.
Class mismatch
PGG and gallic acid possess different enzyme inhibition profiles (e.g., α-glucosidase) not documented for the target compound.

1-O-Galloyl-2-O-cinnamoyl-glucose Comparative Evidence


DPPH Scavenging: Strongest Among Rheum Antioxidants

In a head-to-head comparison of nine antioxidant compounds identified from Radix et Rhizoma Rhei, 1-O-Galloyl-2-O-cinnamoylglucose demonstrated the strongest capability for scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical [1]. While the study did not report the exact SC50 value in the abstract, it explicitly ranked the target compound as the most potent DPPH scavenger among the tested set, which included (+)-catechin, gallic acid 3-O-β-D-glucopyranoside, trans-3,5,4′-trihydroxystilbene-4′-O-β-D-(2″-O-galloyl)-glucopyranoside, and sennoside A [1].

DPPH scavenging rank
Reported comparison
Reported strongest scavenger among 9 Rheum compounds
Supports DPPH assay sensitivity
Exact SC50 values not reported; rank-based comparison
Antioxidant Free Radical Scavenging Rheum palmatum DPPH Assay

Squalene Epoxidase Inhibition in Analogs

While 1-O-Galloyl-2-O-cinnamoyl-glucose itself has not been reported as a squalene epoxidase (SE) inhibitor, its structurally related analog, 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose, is a potent inhibitor of rat SE with an IC50 of 0.58 μM [1]. This value is comparable to that of 1,2,6-tri-O-galloyl-β-D-glucose (IC50 = 0.63 μM) and procyanidin B-2 3,3′-di-O-gallate (IC50 = 0.54 μM) from the same study [1]. The presence of the 2-O-cinnamoyl moiety appears to be a key determinant for potent SE inhibition when combined with specific galloyl substitution patterns, highlighting the functional divergence among closely related galloyl-cinnamoyl glucoses.

SE inhibition context
Class-level inference
Analog (1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose) inhibits SE with IC50 0.58 μM; target compound uncharacterized
Regiochemistry dictates enzyme inhibition; not confirmed for target
Data to verify for 1-O-galloyl-2-O-cinnamoyl-glucose
Cholesterol Biosynthesis Squalene Epoxidase Enzyme Inhibition Galloyl Esters

Purity and Chemical Identity Verification

Commercially available 2-Cinnamoyl-1-galloylglucose (CAS 56994-83-3) is supplied with a purity of >98% as determined by HPLC, with physical characteristics confirmed as a powder [1]. The correct CAS number (56994-83-3) specifically identifies the 1-O-galloyl-2-O-cinnamoyl regioisomer, distinguishing it from the 1-O-galloyl-6-O-cinnamoyl isomer (CAS 115746-69-5) which shares the same molecular weight and formula [2]. This level of purity and precise chemical identification is essential for ensuring experimental reproducibility and avoiding confounding results due to positional isomer contamination or degradation.

Purity & identity
Specification review
Purity >98% (HPLC); CAS 56994-83-3 distinguishes from 1,6-isomer
Ensures regioisomer-specific procurement
Verify CoA to avoid positional isomer contamination
Quality Control Analytical Standard Purity CAS Verification

1-O-Galloyl-2-O-cinnamoyl-glucose Application Scenarios


DPPH Antioxidant Standard for Rheum Extracts

Given its demonstrated strongest DPPH radical-scavenging activity among nine Rheum-derived antioxidants [1], 1-O-Galloyl-2-O-cinnamoyl-glucose is ideally suited as a positive control or reference standard in DPPH-based antioxidant screening assays, particularly when studying Rheum palmatum extracts or other galloyl-cinnamoyl glucose-containing botanicals. Its use ensures maximal assay sensitivity and provides a robust benchmark for comparing the antioxidant capacity of novel fractions or isolates.

Quality Control Marker for Rheum palmatum

As a major secondary metabolite consistently detected in various tissues of R. palmatum [2], this compound serves as a reliable chemical marker for the authentication, quality assessment, and metabolomic profiling of rhubarb samples. Procurement of the authentic standard (CAS 56994-83-3) enables accurate quantification via UPLC-MS/MS, supporting botanical identity verification and batch-to-batch consistency studies in herbal medicine research and industrial quality control.

SAR Comparator for Galloyl-Cinnamoyl Glucoses

The distinct activity profiles observed between 1-O-galloyl-2-O-cinnamoyl-glucose (potent DPPH scavenger) and its analog 1,6-di-O-galloyl-2-O-cinnamoyl-β-D-glucose (potent squalene epoxidase inhibitor, IC50 0.58 μM) [3] highlight the compound's value in SAR investigations. Researchers studying how the number and position of galloyl groups on a cinnamoyl-glucose scaffold modulate biological activity—from antioxidant to enzyme inhibition—will find this compound an essential comparator in their panel.

Application
Selection Property
Validation Focus
DPPH antioxidant screening
Reported top rank among Rheum antioxidants
DPPH assay sensitivity and benchmarking
Rheum palmatum QC
Consistent tissue metabolite marker
UPLC-MS/MS quantification and identity confirmation
SAR of galloyl-cinnamoyl glucoses
Distinct activity profile vs. di-galloyl analogs
Regiochemistry-dependent bioactivity interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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